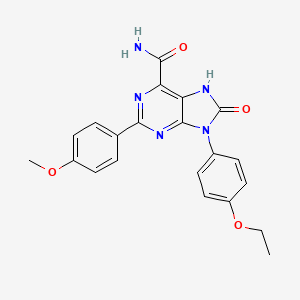
1-(2,6-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperazine, commonly known as TASP0433864, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonylpiperazine compounds and has been found to have a wide range of biochemical and physiological effects. In
Mechanism of Action
TASP0433864 acts as a selective 5-HT1A receptor agonist, which means it binds to and activates this receptor. This activation leads to the release of neurotransmitters such as serotonin, which plays a crucial role in regulating mood and emotions. TASP0433864 has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
TASP0433864 has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models, as well as improve cognitive function. TASP0433864 has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the advantages of using TASP0433864 in lab experiments is its high affinity for the 5-HT1A receptor, which allows for precise targeting of this receptor. However, one limitation is that TASP0433864 has a relatively short half-life, which may make it difficult to use in long-term studies.
Future Directions
There are several future directions for the study of TASP0433864. One area of research is the potential use of this compound in the treatment of anxiety and depression in humans. Another area of research is the investigation of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Further studies are also needed to determine the optimal dosage and administration of TASP0433864 for therapeutic use.
Conclusion:
In conclusion, TASP0433864 is a promising compound with potential therapeutic applications in the treatment of anxiety, depression, and neurodegenerative diseases. Its high affinity for the 5-HT1A receptor and its wide range of biochemical and physiological effects make it a valuable tool for scientific research. Further studies are needed to fully understand the mechanisms of action and potential therapeutic uses of this compound.
Synthesis Methods
The synthesis of TASP0433864 involves several steps, starting with the reaction of 2,6-dimethylphenylamine with ethyl 4-bromo-2,5-dimethylbenzoate to form the intermediate compound. This intermediate is then reacted with sodium sulfonate to obtain the final product, TASP0433864. The synthesis has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
TASP0433864 has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. TASP0433864 has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression in humans.
properties
IUPAC Name |
1-(2,6-dimethylphenyl)-4-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-6-27-20-14-19(5)21(15-18(20)4)28(25,26)24-12-10-23(11-13-24)22-16(2)8-7-9-17(22)3/h7-9,14-15H,6,10-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXVPPQKZVMYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-4-yl)-2H-chromene-3-carboxamide](/img/structure/B2824515.png)
![3-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2824518.png)


![3-methoxy-1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2824522.png)


![(E)-4-(Dimethylamino)-N-methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2824525.png)

![2-{[2-(2-Chloroanilino)-2-oxoethyl]sulfonyl}acetic acid](/img/structure/B2824530.png)
![2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide](/img/structure/B2824532.png)
![2-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2824535.png)
![2-(9-Chloro-5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2824536.png)
